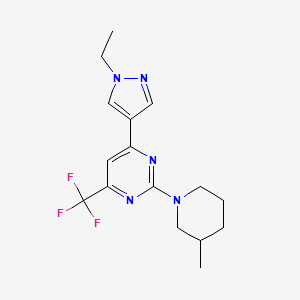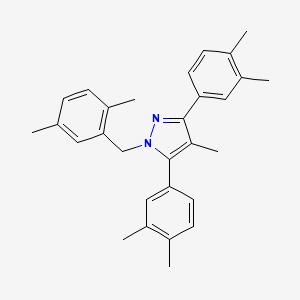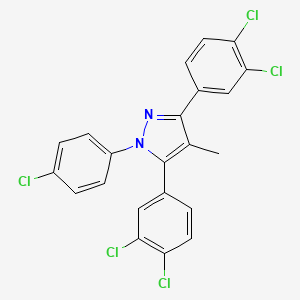![molecular formula C27H24N6O3S B10926355 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B10926355.png)
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE is a complex organic compound that features multiple functional groups, including a benzodioxin ring, a pyrazolopyridine moiety, and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE typically involves multi-step organic synthesis. The key steps may include:
- Formation of the benzodioxin ring through cyclization reactions.
- Construction of the pyrazolopyridine core via condensation reactions.
- Introduction of the triazole ring through click chemistry or other cycloaddition reactions.
- Coupling of the different moieties using cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
- Use of high-throughput screening to identify optimal catalysts and solvents.
- Implementation of continuous flow chemistry to enhance reaction efficiency.
- Application of purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology
Biological Probes: Utilized as a fluorescent probe for imaging biological systems.
Enzyme Inhibitors: Potential inhibitor of specific enzymes involved in disease pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer or infectious diseases.
Industry
Chemical Sensors: Employed in the design of sensors for detecting environmental pollutants or hazardous substances.
Mécanisme D'action
The mechanism of action of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE depends on its specific application. For example:
Inhibition of Enzymes: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Fluorescent Probes: The compound may interact with specific biomolecules, resulting in a change in fluorescence that can be detected and measured.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PROPANONE
- **1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-BUTANONE
Uniqueness
The uniqueness of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C27H24N6O3S |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C27H24N6O3S/c1-16-13-20(24-17(2)31-33(26(24)28-16)19-7-5-4-6-8-19)25-29-30-27(32(25)3)37-15-21(34)18-9-10-22-23(14-18)36-12-11-35-22/h4-10,13-14H,11-12,15H2,1-3H3 |
Clé InChI |
YBWRYWKNPXINGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C4=NN=C(N4C)SCC(=O)C5=CC6=C(C=C5)OCCO6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl 4-propyl 5-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10926276.png)
![2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10926288.png)
![2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10926289.png)
![7-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10926291.png)
![N-[4-(difluoromethoxy)phenyl]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10926297.png)

![2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B10926312.png)
![2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B10926326.png)
![N-(4-ethylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926328.png)
![2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B10926330.png)
![3-{[1-methyl-5-(propylcarbamoyl)-1H-pyrazol-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10926337.png)


![4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10926353.png)
